Cas no 1306738-95-3 (2-Ethyl-2-(hydroxymethyl)butanenitrile)
2-Ethyl-2-(hydroxymethyl)butanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Ethyl-2-(hydroxymethyl)butanenitrile
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- MDL: MFCD19103513
- Inchi: 1S/C7H13NO/c1-3-7(4-2,5-8)6-9/h9H,3-4,6H2,1-2H3
- InChI Key: XEMQORBDHXNOHM-UHFFFAOYSA-N
- SMILES: C(#N)C(CC)(CO)CC
2-Ethyl-2-(hydroxymethyl)butanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257522-0.05g |
2-ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 0.05g |
$69.0 | 2024-06-18 | |
| Enamine | EN300-257522-0.1g |
2-ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 0.1g |
$105.0 | 2024-06-18 | |
| Enamine | EN300-257522-0.25g |
2-ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 0.25g |
$149.0 | 2024-06-18 | |
| Enamine | EN300-257522-0.5g |
2-ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 0.5g |
$284.0 | 2024-06-18 | |
| Enamine | EN300-257522-1.0g |
2-ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 1.0g |
$385.0 | 2024-06-18 | |
| Enamine | EN300-257522-2.5g |
2-ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 2.5g |
$754.0 | 2024-06-18 | |
| Enamine | EN300-257522-5.0g |
2-ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 5.0g |
$1115.0 | 2024-06-18 | |
| Enamine | EN300-257522-10.0g |
2-ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 10.0g |
$1654.0 | 2024-06-18 | |
| Ambeed | A1082622-1g |
2-Ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 1g |
$398.0 | 2024-04-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017044-1g |
2-Ethyl-2-(hydroxymethyl)butanenitrile |
1306738-95-3 | 95% | 1g |
¥2737.0 | 2023-04-03 |
2-Ethyl-2-(hydroxymethyl)butanenitrile Suppliers
2-Ethyl-2-(hydroxymethyl)butanenitrile Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-Ethyl-2-(hydroxymethyl)butanenitrile
2-Ethyl-2-(hydroxymethyl)butanenitrile (CAS 1306738-95-3): Properties, Applications, and Market Insights
2-Ethyl-2-(hydroxymethyl)butanenitrile (CAS 1306738-95-3) is a versatile nitrile compound with a unique molecular structure, combining both hydroxyl and nitrile functional groups. This chemical intermediate has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and specialty materials. As researchers and industries seek sustainable and efficient synthetic pathways, compounds like 2-Ethyl-2-(hydroxymethyl)butanenitrile are increasingly explored for their reactivity and functional diversity.
The molecular formula of 2-Ethyl-2-(hydroxymethyl)butanenitrile is C7H13NO, with a molecular weight of 127.18 g/mol. Its structure features a central carbon atom bonded to an ethyl group, a hydroxymethyl group, and a nitrile group, making it a valuable building block for more complex molecules. The presence of both hydrophilic (hydroxyl) and hydrophobic (nitrile) moieties enhances its solubility profile, allowing it to participate in diverse chemical reactions. This dual functionality is particularly relevant in modern green chemistry applications, where multifunctional reagents can reduce synthetic steps and improve atom economy.
In pharmaceutical research, 2-Ethyl-2-(hydroxymethyl)butanenitrile serves as a precursor for various bioactive molecules. Its nitrile group can be transformed into carboxylic acids, amides, or heterocycles, while the hydroxyl group offers opportunities for further derivatization. Recent studies have explored its use in developing small molecule drugs targeting metabolic disorders and inflammatory conditions. The compound's structural features align well with current trends in fragment-based drug discovery, where researchers look for compact, functionalized building blocks to construct drug candidates.
The agrochemical industry has shown growing interest in 2-Ethyl-2-(hydroxymethyl)butanenitrile derivatives for developing novel crop protection agents. Its molecular framework can be incorporated into sustainable pesticides with improved biodegradability profiles. As regulatory pressures increase on conventional agrochemicals, the demand for environmentally friendly alternatives has made this compound particularly relevant. Some researchers are investigating its potential in creating biostimulants that enhance plant growth while minimizing ecological impact.
From a synthetic chemistry perspective, 2-Ethyl-2-(hydroxymethyl)butanenitrile offers interesting possibilities for cascade reactions and multi-component couplings. The compound can participate in various transformations, including nucleophilic additions, reductions, and cyclizations. Recent publications have highlighted its utility in constructing chiral intermediates, which are crucial for asymmetric synthesis in pharmaceutical manufacturing. These applications align with the industry's push toward more efficient and stereoselective synthetic methods.
The global market for 2-Ethyl-2-(hydroxymethyl)butanenitrile reflects the broader trends in fine chemicals and pharmaceutical intermediates. With increasing investment in custom synthesis and contract manufacturing, suppliers are expanding their portfolios to include specialized building blocks like this compound. Market analysts note growing demand from Asia-Pacific regions, particularly from generic drug manufacturers and agrochemical formulators seeking cost-effective intermediates. The compound's price and availability fluctuate based on raw material costs and regional production capacities.
Quality control and analytical characterization of 2-Ethyl-2-(hydroxymethyl)butanenitrile typically involve techniques such as HPLC, GC-MS, and NMR spectroscopy. Purity specifications are particularly important for pharmaceutical applications, where impurities can affect downstream reactions or final product quality. Suppliers often provide technical data sheets detailing parameters like assay percentage, water content, and residual solvents. These specifications are crucial for researchers and manufacturers who require consistent quality in their synthetic workflows.
Storage and handling recommendations for 2-Ethyl-2-(hydroxymethyl)butanenitrile generally include protection from moisture and storage in cool, dry conditions. While not classified as highly hazardous, standard laboratory precautions should be observed when working with this chemical. Proper ventilation and personal protective equipment are recommended, especially when handling larger quantities. These safety considerations are part of the broader responsible care initiatives in the chemical industry.
Future research directions for 2-Ethyl-2-(hydroxymethyl)butanenitrile may explore its potential in biocatalysis and enzyme-mediated transformations. The compound's structure suggests possible compatibility with certain enzymatic systems, which could lead to more sustainable production methods. Additionally, its application in material science, particularly in polymer modification or as a crosslinking agent, represents an underexplored area that may gain attention as specialty materials demand grows.
For researchers sourcing 2-Ethyl-2-(hydroxymethyl)butanenitrile, it's important to verify suppliers' credentials and quality assurance processes. The compound is available through various chemical distributors and specialty chemical manufacturers, with options for different quantities from milligram to kilogram scales. Some suppliers offer custom synthesis services for derivatives or analogs based on this core structure, providing flexibility for specific research needs.
In conclusion, 2-Ethyl-2-(hydroxymethyl)butanenitrile (CAS 1306738-95-3) represents an interesting case study in the evolving landscape of chemical intermediates. Its combination of functional groups, synthetic versatility, and potential applications across multiple industries make it a compound worth watching. As synthetic methodologies advance and sustainability considerations become more prominent, such multifunctional building blocks will likely play increasingly important roles in chemical research and industrial applications.
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